

Green Synthesis of Iron Nanoparticles Using FeCl₃·6H₂O: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron;chloride;hexahydrate

Cat. No.: B13888640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the eco-friendly "green" synthesis of iron nanoparticles (FeNPs) utilizing ferric chloride hexahydrate (FeCl₃·6H₂O) as the iron precursor and plant extracts as reducing and capping agents. This method offers a cost-effective, scalable, and environmentally benign alternative to conventional chemical and physical synthesis routes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

The green synthesis of iron nanoparticles leverages the rich diversity of biomolecules found in plant extracts, such as polyphenols, flavonoids, terpenoids, and alkaloids.[\[2\]](#)[\[6\]](#) These phytochemicals act as natural reducing agents, converting ferric ions (Fe³⁺) to zerovalent iron (Fe⁰) or iron oxides, and subsequently function as capping agents to stabilize the newly formed nanoparticles and prevent their agglomeration.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The resulting iron nanoparticles exhibit unique physicochemical properties, including a large surface area-to-volume ratio and superparamagnetism, making them promising candidates for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and cancer therapy.[\[1\]](#)[\[4\]](#)[\[10\]](#)

General Experimental Protocol: Green Synthesis of Iron Nanoparticles

This protocol outlines a generalized procedure for the synthesis of iron nanoparticles using a plant extract and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$. Specific parameters may require optimization depending on the plant source and desired nanoparticle characteristics.

2.1. Preparation of the Plant Extract

- Collection and Preparation: Collect fresh, healthy plant leaves (e.g., *Egeria densa*, *Vitex leucoxylon*, *Saccharum arundinaceum*).^{[1][7][11]} Wash the leaves thoroughly with deionized water to remove any dust and contaminants.
- Drying and Grinding: Air-dry the leaves in the shade to prevent the degradation of phytochemicals. Once completely dry, grind the leaves into a fine powder using a blender or mortar and pestle.
- Extraction:
 - Add a known amount of the leaf powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a flask.^[11]
 - Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1 hour) with constant stirring.^{[12][13]}
 - Allow the mixture to cool to room temperature.
 - Filter the extract using Whatman No. 1 filter paper to remove plant debris. The resulting clear filtrate is the plant extract.

2.2. Synthesis of Iron Nanoparticles

- Precursor Solution: Prepare a stock solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ (e.g., 0.1 M) by dissolving the required amount in deionized water.
- Reaction Mixture:
 - In a flask, add a specific volume of the plant extract.
 - While stirring continuously, add a specific volume of the $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution to the plant extract. The ratio of extract to precursor solution is a critical parameter and should be

optimized (e.g., 1:5, 2:1, or 2:3 by volume).[8][9][13]

- Reaction and Observation:

- Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a set duration (e.g., 1-2 hours).[13]
- A color change in the solution (e.g., from light yellow to dark brown or black) indicates the formation of iron nanoparticles.[7]

- Separation and Purification:

- Centrifuge the colloidal solution at a high speed (e.g., 4500 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.[14]
- Discard the supernatant and wash the nanoparticle pellet with deionized water and ethanol multiple times to remove any unreacted precursors and biomolecules.
- Dry the purified nanoparticles in a hot air oven at a low temperature (e.g., 80°C) to obtain a fine powder.[14]

Characterization Protocols

3.1. UV-Visible Spectroscopy

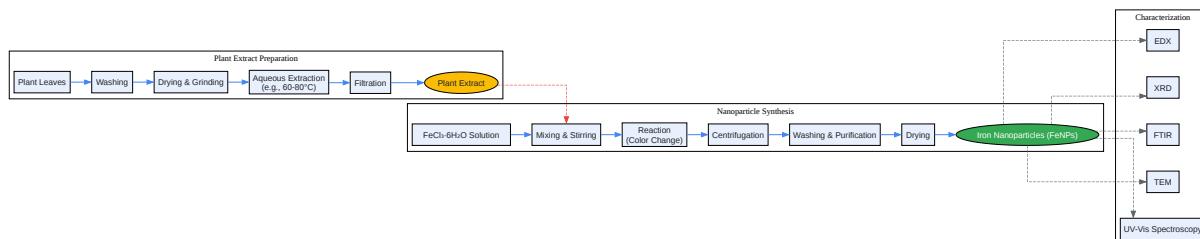
- Sample Preparation: Disperse a small amount of the synthesized iron nanoparticle powder in deionized water and sonicate for a few minutes to obtain a well-dispersed colloidal suspension.
- Analysis: Record the UV-Vis absorption spectrum of the suspension in the range of 200-800 nm using a spectrophotometer.
- Interpretation: The appearance of a characteristic surface plasmon resonance (SPR) peak (typically between 290 nm and 400 nm) confirms the formation of iron nanoparticles.[1][7]

3.2. Transmission Electron Microscopy (TEM)

- Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry completely at room temperature.
- Analysis: Image the grid using a TEM instrument at various magnifications.
- Interpretation: TEM analysis provides information about the size, shape (e.g., spherical, hexagonal), and morphology of the synthesized nanoparticles.[1]

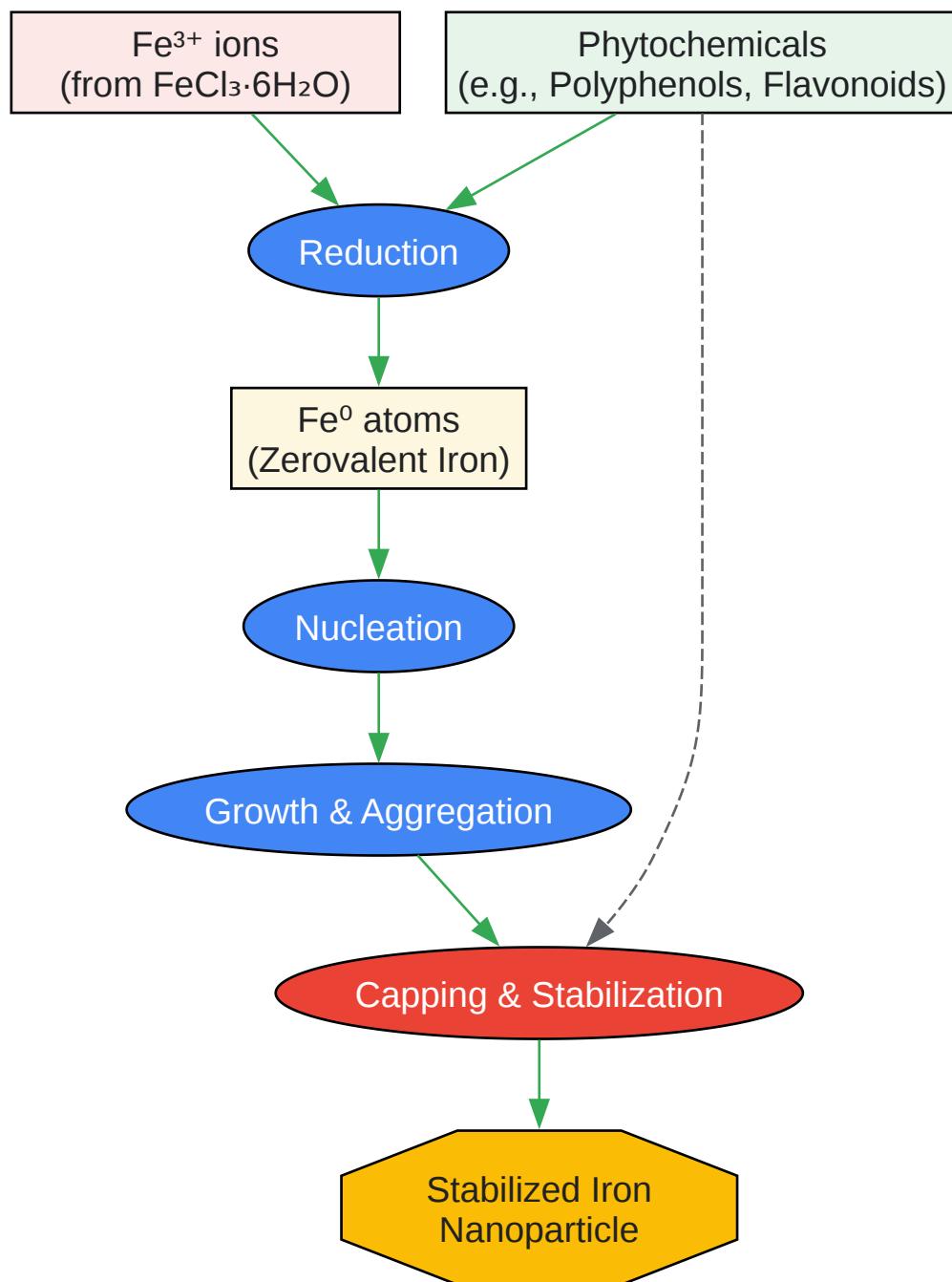
Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the green synthesis of iron nanoparticles using $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$.


Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant Extract	Precurs or Concent ration	Extract: Precurs or Ratio (v/v)	Temper ature (°C)	Time (min)	Nanopa rticle Size (nm)	Nanopa rticle Shape	Referen ce
Egeria densa	0.1 M $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$	Not Specified	Not Specified	Not Specified	27.96 (average)	Oval to hexagonal, irregular	[1]
Saccharum arundinaceum	0.01 M $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$	7:1	Not Specified	Not Specified	30-70	Spherical	[7]
Green Tea	0.1 M FeCl_3	1:2	Room Temperature	Not Specified	5-10	Spherical	[8][9]
Khaya senegalensis	0.01 M FeCl_3	1:5	60	60	75.31 (average crystalline)	Spherical, granular	[13]
Strawberry Leaf	0.01 M $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$	Not Specified	65 (for extract)	Not Specified	37.8-91.3	Not Specified	[12][15]

Table 2: Characterization Data


Plant Extract	UV-Vis SPR Peak (nm)	Key FTIR Peaks (cm ⁻¹)	Elemental Composition (EDX)
Egeria densa	300	Not Specified	Fe, O, Cl
Saccharum arundinaceum	370	C-H, C-O, N-H, -CH ₂ , -OH	Fe, O
Vitex leucoxylon	395	923.96, 1709.89 (shifts observed)	Strong signal for Fe at 6-8 keV
Khaya senegalensis	300	Not Specified	Not Specified

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the green synthesis of iron nanoparticles.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of iron nanoparticle formation.

Applications in Drug Development

Green synthesized iron nanoparticles are gaining significant attention in the field of drug development due to their biocompatibility, low toxicity, and magnetic properties.[\[4\]](#) Potential applications include:

- Targeted Drug Delivery: FeNPs can be functionalized with drugs and guided to specific sites in the body, such as tumors, using an external magnetic field.[\[1\]](#) This enhances drug efficacy while minimizing side effects on healthy tissues.
- Hyperthermia Treatment: When subjected to an alternating magnetic field, superparamagnetic iron nanoparticles generate heat, which can be used to selectively destroy cancer cells.
- Antimicrobial Agents: Studies have shown that green synthesized iron nanoparticles exhibit significant antimicrobial activity against various pathogenic bacteria and fungi.[\[2\]](#)[\[3\]](#)
- Cytotoxic Agents: The cytotoxic effects of these nanoparticles against cancer cell lines are being explored, suggesting their potential as anticancer agents.[\[7\]](#)[\[11\]](#)
- Antioxidant and Anti-inflammatory Activity: Some studies have reported the antioxidant and anti-inflammatory properties of green synthesized FeNPs, which could be beneficial in treating diseases associated with oxidative stress and inflammation.[\[11\]](#)

Further research is needed to fully elucidate the mechanisms of action and to optimize the properties of these nanoparticles for specific therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the exciting potential of green synthesized iron nanoparticles in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Green Synthesis and Characterization of Iron Oxide Nanoparticles Using Phyllanthus Niruri Extract – Oriental Journal of Chemistry [orientjchem.org]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. Green synthesis of iron oxide nanoparticles for biomedical application and environmental remediation: A review [[redalyc.org](https://www.semanticscholar.org)]
- 5. Applications of Green Synthesized Metal Nanoparticles — a Review - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green Synthesis of Iron Nanoparticles and Their Environmental Applications and Implications - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. Frontiers | Green Synthesis: An Eco-friendly Route for the Synthesis of Iron Oxide Nanoparticles [[frontiersin.org](https://www.frontiersin.org)]
- 11. Green Synthesis and Characterization of Iron Nanoparticles Synthesized from Aqueous Leaf Extract of Vitex leucoxylon and Its Biomedical Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 12. Green Synthesis of Iron Nanoparticles Using an Aqueous Extract of Strawberry (*Fragaria × ananassa* Duchesne) Leaf Waste - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 13. nanobioletters.com [nanobioletters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Green Synthesis of Iron Nanoparticles Using $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13888640#green-synthesis-of-iron-nanoparticles-using-fec13-6h2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com